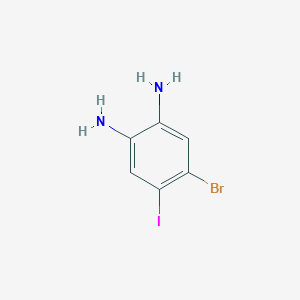

4-Bromo-5-iodobenzene-1,2-diamine

Beschreibung

BenchChem offers high-quality 4-Bromo-5-iodobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-iodobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-iodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAZYDBXOOOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-4-iodo-1,2-diaminobenzene: Structure, Synthesis, and Applications

Introduction

5-Bromo-4-iodo-1,2-diaminobenzene is a halogenated ortho-phenylenediamine (OPD) that serves as a highly functionalized and versatile building block in modern organic synthesis. Its structure is distinguished by three key features: a 1,2-diamino moiety, a bromine atom, and an iodine atom, all substituted on a benzene ring. The adjacent amino groups are classical precursors for the construction of a wide array of fused heterocyclic systems, including benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry and materials science.

The presence of two different halogen atoms at distinct positions (bromo and iodo) is particularly significant. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, especially in metal-catalyzed cross-coupling reactions, allows for programmed, site-selective functionalization. This enables the stepwise and controlled introduction of various substituents, making 5-Bromo-4-iodo-1,2-diaminobenzene an invaluable intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its structure, a proposed synthetic methodology, analytical characterization, and a discussion of its strategic applications for researchers in drug discovery and materials development.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups on the aromatic ring dictates the chemical behavior of 5-Bromo-4-iodo-1,2-diaminobenzene. The electron-donating amino groups activate the ring towards electrophilic substitution, while the bulky and electronegative halogen atoms modulate this reactivity.

Table 1: Chemical Identifiers and Properties of 5-Bromo-4-iodo-1,2-diaminobenzene

| Property | Value | Source |

| IUPAC Name | 4-bromo-5-iodobenzene-1,2-diamine | [1] |

| CAS Number | 2149591-36-4 | [1] |

| Molecular Formula | C₆H₅BrIN₂ | |

| Molecular Weight | 312.94 g/mol | [1] |

| SMILES | NC1=CC(Br)=C(I)C=C1N | [1] |

| Physical State | Solid (Predicted) | |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Purification

Proposed Synthetic Protocol: Reduction of 5-Bromo-4-iodo-2-nitroaniline

This protocol outlines a standard laboratory-scale synthesis via the reduction of a nitroaniline precursor using tin(II) chloride, a widely used and reliable method for this transformation.[2]

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-4-iodo-2-nitroaniline (1.0 eq).

-

Add absolute ethanol as the solvent (approx. 15-20 mL per gram of starting material).

-

Stir the mixture to form a suspension.

Step 2: Reduction

-

In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in a minimal amount of concentrated hydrochloric acid (HCl).

-

Add the acidic SnCl₂ solution to the stirred suspension of the nitroaniline precursor at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Neutralization

-

Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Slowly and carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts, washing the filter cake thoroughly with ethyl acetate.

Step 4: Extraction and Purification

-

Transfer the filtrate to a separatory funnel. The product will be in the organic (ethyl acetate) layer.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-Bromo-4-iodo-1,2-diaminobenzene by column chromatography on silica gel or by recrystallization to obtain the final product.

Causality Behind Experimental Choices

-

Reducing Agent : Tin(II) chloride in an acidic medium is a classic and highly effective method for reducing aromatic nitro groups in the presence of sensitive functional groups like halogens.[2] Catalytic hydrogenation is often avoided as it can lead to undesired dehalogenation, particularly of the more labile iodine.[2]

-

Solvent : Ethanol is a good choice as it solubilizes the organic precursor and is compatible with the aqueous acidic conditions of the reduction.

-

Work-up : The basic work-up is critical for two reasons: it neutralizes the excess acid and precipitates the tin as tin hydroxides, which can then be easily removed by filtration. This is a self-validating step; complete precipitation ensures the removal of the majority of the tin reagent.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis and purification of 5-Bromo-4-iodo-1,2-diaminobenzene.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized molecule is paramount. The following are predicted spectroscopic data based on the known effects of the substituents on the benzene ring and data from analogous compounds.[3][4][5]

Table 2: Predicted Spectroscopic Data for 5-Bromo-4-iodo-1,2-diaminobenzene

| Technique | Predicted Observations |

| ¹H NMR | Two singlets in the aromatic region (δ 6.5-7.5 ppm). Two broad singlets for the non-equivalent NH₂ protons (δ 3.5-5.0 ppm), which are exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals in the aromatic region (δ 90-150 ppm). The carbon bearing the iodine will be significantly upfield (around δ 90-100 ppm), while the carbon with bromine will be around δ 110-120 ppm. The carbons attached to the amino groups will be downfield (δ 140-150 ppm). |

| Mass Spec (EI) | A complex molecular ion (M⁺) peak at m/z 312, showing a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio). |

| IR (Infrared) | N-H stretching (two bands, ~3350-3450 cm⁻¹), N-H bending (~1620 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-Br/C-I stretches in the fingerprint region (<1000 cm⁻¹). |

Applications in Organic Synthesis and Drug Development

The synthetic utility of 5-Bromo-4-iodo-1,2-diaminobenzene stems from its capacity for both heterocycle formation and selective cross-coupling reactions.

Synthesis of Heterocyclic Scaffolds

The 1,2-diamine moiety is a classical precursor for forming five- and six-membered heterocyclic rings. For instance, condensation with 1,2-dicarbonyl compounds yields quinoxalines, while reaction with carboxylic acids or their derivatives produces benzimidazoles. These core structures are prevalent in a vast number of pharmaceuticals and functional materials.[6][7]

Site-Selective Sequential Cross-Coupling

The most powerful application of this molecule is in sequential, metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference allows for selective functionalization at the C-I position while leaving the C-Br position intact for a subsequent, different cross-coupling reaction under more forcing conditions. This strategy provides a programmable route to complex, multi-substituted aromatic compounds.

Caption: Diagram of site-selective sequential cross-coupling reactions.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-4-iodo-1,2-diaminobenzene should be handled with appropriate care. While a specific safety data sheet is not available, data from analogous halogenated anilines and diaminobenzenes suggest the following precautions.[8][9][10]

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Hazard Codes (Anticipated) |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. | H335 (May cause respiratory irritation) |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents. | |

| First Aid | Skin: Wash off immediately with plenty of soap and water.[8] Eyes: Rinse cautiously with water for several minutes.[8] Ingestion/Inhalation: Move to fresh air and seek medical attention.[9] | |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8] |

References

- Advanced ChemBlocks Inc. (2026). 5-Bromo-4-iodo-1,2-diaminobenzene. Retrieved from https://www.achemblock.com/products/T90400.html

- Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Retrieved from https://www.sigmaaldrich.com/US/en/sds/sigma/b8791

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-iodobenzene. Retrieved from https://www.thermofisher.

- Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-1,2-benzenediamine. Retrieved from https://www.fishersci.com/us/en/catalog/product.html?partNumber=AC159350050

- TCI Chemicals. (2025). Safety Data Sheet for 1,2-Dibromo-4,5-difluorobenzene. Retrieved from https://www.tcichemicals.com/US/en/p/D1913

- The Royal Society of Chemistry. (n.d.). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination. Retrieved from https://www.rsc.

- ChemScene. (2022). Safety Data Sheet for 1-Bromo-4-fluoro-3,5-dimethylbenzene. Retrieved from https://www.chemscene.com/sds/CS-B0858.pdf

- The Royal Society of Chemistry. (n.d.). Supporting Information for a related chemical synthesis. Retrieved from https://www.rsc.

- ECHEMI. (n.d.). 4-Bromo-5-fluoro-1,2-benzenediamine Formula. Retrieved from https://www.echemi.com/products/153505-37-4.html

- National Center for Biotechnology Information. (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11467776/

- Ottokemi. (n.d.). 4-Bromo-1,2-diaminobenzene, 97%. Retrieved from https://www.ottokemi.com/product/b-6533-4-bromo-1-2-diaminobenzene-97-cas-1575-37-7

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Bromobenzene-1,2-diamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/323593

- BenchChem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. Retrieved from https://www.benchchem.com/product/bcm227283/predicted-nmr

- National Center for Biotechnology Information. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Retrieved from https://pubmed.ncbi.nlm.nih.gov/7000729/

- Organic Syntheses. (n.d.). Synthesis of NH-Sulfoximines. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v100p0048

- Sigma-Aldrich. (n.d.). 4-Bromo-1,2-diaminobenzene 97%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/640441

- ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Retrieved from https://www.researchgate.

- ChemicalBook. (n.d.). 1-Bromo-4-iodobenzene(589-87-7) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/589-87-7_13cnmr.htm

- Sigma-Aldrich. (n.d.). 4-Bromo-1,2-diaminobenzene 97% (Legacy). Retrieved from https://www.sigmaaldrich.

- Scientific Laboratory Supplies. (n.d.). 4-Bromo-1,2-diaminobenzene, 97%. Retrieved from https://www.scientificlabs.co.uk/product/640441-5g

- National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-iodo-. NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C589877

- CymitQuimica. (n.d.). CAS 1575-37-7: 4-Bromo-1,2-benzenediamine. Retrieved from https://www.cymitquimica.com/cas/1575-37-7

- Tokyo Chemical Industry. (n.d.). 4,5-Dibromo-1,2-phenylenediamine. Retrieved from https://www.tcichemicals.com/IN/en/p/D4062

Sources

- 1. 5-Bromo-4-iodo-1,2-diaminobenzene 95% | CAS: 2149591-36-4 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Bromo-4-iodobenzene(589-87-7) 13C NMR [m.chemicalbook.com]

- 6. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. file.chemscene.com [file.chemscene.com]

Halogenated o-Phenylenediamines: Versatile Precursors for Heterocyclic Scaffolds

[1]

Executive Summary: The Strategic "Halogen Handle"

In modern medicinal chemistry, halogenated o-phenylenediamines (OPDs) are not merely intermediates; they are strategic pivots. The presence of a halogen atom (F, Cl, Br, I) on the benzene core of a 1,2-diamine system serves two critical functions:

-

Metabolic Modulation: Halogens, particularly fluorine and chlorine, block metabolically labile sites (e.g., preventing P450-mediated oxidation) and modulate lipophilicity (

). -

Late-Stage Diversification: Bromine and iodine substituents act as "handles" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core has been constructed.[1] This allows for the rapid generation of library diversity from a single parent scaffold.

This guide focuses on the practical synthesis of these precursors and their controlled conversion into privileged heterocycles: benzimidazoles and quinoxalines.

Synthesis of Halogenated OPD Precursors

Access to high-purity halogenated OPDs is the foundation of this chemistry.[1] While commercial sources exist, in-house synthesis is often required to access specific substitution patterns (e.g., 3,5-difluoro-1,2-diaminobenzene) or to ensure freshness, as free-base OPDs are prone to oxidation.[1]

Route A: Reduction of Halogenated 2-Nitroanilines

This is the most reliable method for accessing 4-halo-1,2-diaminobenzenes.[1] The starting materials, 4-halo-2-nitroanilines, are stable and readily available.[1]

-

Mechanism: Chemoselective reduction of the nitro group to an amine without dehalogenating the aromatic ring.

-

Reagent Choice:

-

Stannous Chloride (SnCl₂):[2] The gold standard for preserving aromatic halogens (Br, I) that might be labile under catalytic hydrogenation conditions.

-

Iron/Acid (Bechamp): Economical for large scale but requires careful workup to remove iron salts.

-

Catalytic Hydrogenation (H₂/Pd-C): Suitable for Fluorine and Chlorine; risky for Bromine/Iodine due to hydrodehalogenation.

-

Route B: Electrophilic Halogenation of OPDs

Direct halogenation of unsubstituted OPD is difficult due to the high electron density causing over-halogenation and oxidation. A protection-deprotection strategy is required.[1]

-

Protection: OPD

N,N'-Diacetyl-OPD. -

Halogenation: Bromination in acetic acid (regioselective for the 4-position).

-

Deprotection: Acidic or alkaline hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1,2-diaminobenzene (SnCl₂ Method)

Target: High-purity precursor for cross-coupling capable heterocycles.[1]

Reagents:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol (absolute)

-

Ethyl acetate (EtOAc), NaHCO₃ (sat. aq.), Brine.[4]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitroaniline (e.g., 10 mmol) in absolute ethanol (50 mL).

-

Reduction: Add SnCl₂·2H₂O (50 mmol) in portions. The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Eluent: 1:1 Hexane/EtOAc). The starting material (yellow/orange) should disappear, replaced by a lower Rf, potentially UV-active amine spot.

-

Workup (Critical Step):

-

Neutralization:[1] Carefully pour the mixture into ice-cold saturated NaHCO₃ solution. Caution: Massive foaming (CO₂) and formation of tin salts will occur. Adjust pH to ~8–9.

-

Filtration: The tin salts form a thick slurry. Filter through a Celite pad to remove the inorganic precipitate. Wash the pad thoroughly with EtOAc.

-

Extraction: Transfer filtrate to a separatory funnel. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Storage: The product is an off-white to light brown solid.[1] Store under inert atmosphere (Argon) in the dark, as it oxidizes to a dark purple/black quino-imine upon air exposure.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ signal of nitroaniline and appearance of two NH₂ signals (or one broad signal integrating to 4H). The aromatic region should show an ABX pattern characteristic of 1,2,4-substitution.

Heterocycle Formation & Regioselectivity[7][8]

The reaction of 4-substituted OPDs with electrophiles introduces regiochemical complexity.

Benzimidazoles (Condensation with Aldehydes)

Reaction with an aldehyde (R-CHO) followed by oxidation yields a 5- or 6-substituted benzimidazole.[1]

-

Tautomerism: In the free base, the H on the nitrogen hops between N1 and N3. Thus, 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole are tautomers and often indistinguishable in solution unless N-alkylated.[1]

-

Regiocontrol (N-Alkylation): If you alkylate the benzimidazole after synthesis, you typically get a ~1:1 mixture of regioisomers (1-alkyl-5-bromo and 1-alkyl-6-bromo).[1] To control this, one must use an N-alkylated halogenated OPD precursor before cyclization.[1]

Quinoxalines (Condensation with 1,2-Dicarbonyls)

Reaction with unsymmetrical 1,2-dicarbonyls (e.g., methyl glyoxal) yields regioisomers.

-

Nucleophilicity Rule: In 4-halo-OPD, the amine at the meta position (C2) is generally more nucleophilic than the amine at the para position (C1) due to the combined inductive/resonance effects of the halogen. However, steric factors of the dicarbonyl often dominate.

Visualizing the Synthetic Logic

Caption: Figure 1. Divergent synthesis workflow starting from halogenated nitroanilines to diversified heterocyclic libraries.

Substituent Effects on Reactivity[9]

The choice of halogen affects both the synthesis and the final properties.

| Halogen (X) | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Synthetic Utility | Primary Application |

| Fluorine (F) | Strong Withdrawal | Weak Donation | Stable C-F bond; modifies pKa and metabolic stability.[1] | Bioisostere for H or OH; blocking metabolism. |

| Chlorine (Cl) | Moderate Withdrawal | Moderate Donation | Versatile; can participate in some couplings but generally stable. | Lipophilicity modulation; electronic tuning. |

| Bromine (Br) | Weak Withdrawal | Moderate Donation | Excellent handle for Pd-coupling.[1] | Intermediate for library generation. |

| Iodine (I) | Weak Withdrawal | Strong Donation | Highly reactive in couplings; prone to hydrodehalogenation. | Late-stage functionalization; radio-labeling.[1] |

Advanced Protocol: Regioselective Quinoxaline Synthesis

Objective: To synthesize a specific regioisomer of a quinoxaline using a 4-bromo-OPD.

Concept: To achieve high regioselectivity with unsymmetrical diketones, the difference in nucleophilicity between the two amines in 4-bromo-1,2-diaminobenzene must be matched with the electrophilicity difference in the diketone.

Reaction: 4-Bromo-1,2-diaminobenzene + Phenylglyoxal -> Mixture of Isomers

Optimization Strategy:

-

Solvent Control: Reactions in acetic acid often favor the thermodynamic product.

-

Catalysis: Iodine (I₂) catalysis in DMSO has been shown to improve yields and reaction rates for these condensations [1].

Protocol (Iodine-Catalyzed):

-

Mix 4-bromo-1,2-diaminobenzene (1.0 mmol) and phenylglyoxal (1.0 mmol) in DMSO (2 mL).

-

Add catalytic iodine (5 mol%).

-

Stir at room temperature for 1 hour.

-

Pour into water and extract with EtOAc.

-

Purify via column chromatography.[3] Note: Regioisomers are often separable by careful chromatography due to dipole differences.

References

-

Synthesis of Halogenated Heterocycles: Korcz, A. et al. (2021).[6][7] Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]

-

Quinoxaline Synthesis Review: Wan, J. P., & Wei, L. (2011).[5] Quinoxaline Synthesis by Domino Reactions. Heterocycles. [Link][8]

-

Benzimidazole Synthesis Protocols: Organic Chemistry Portal. Synthesis of Benzimidazoles. [Link]

-

Reduction of Nitroanilines: Org. Synth. 1941, Coll. Vol. 1, p. 455. Reduction methods for o-nitroanilines. [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. mdpi.com [mdpi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

4-Bromo-5-iodobenzene-1,2-diamine molecular weight and formula

High-Fidelity Scaffold for Asymmetric Heterocyclic Synthesis

Executive Summary

4-Bromo-5-iodobenzene-1,2-diamine (CAS: 2149591-36-4) represents a critical "linchpin" intermediate in modern medicinal chemistry. Unlike its symmetric analogs (e.g., 4,5-dibromo-1,2-phenylenediamine), this asymmetric di-halogenated scaffold enables orthogonal cross-coupling strategies . The significant difference in bond dissociation energies (BDE) between the C–I and C–Br bonds allows researchers to sequentially functionalize the benzene ring with high regioselectivity, making it indispensable for the synthesis of polysubstituted benzimidazoles, quinoxalines, and imidazopyridines often found in kinase inhibitors and oncology pharmacophores.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for 4-Bromo-5-iodobenzene-1,2-diamine. Researchers should note the high lipophilicity (LogP) relative to non-halogenated diamines, necessitating specific solvent choices (e.g., DMSO, DMF) for stock solutions.

Table 1: Molecular Specifications

| Property | Value | Technical Note |

| IUPAC Name | 4-Bromo-5-iodobenzene-1,2-diamine | Also cited as 5-Bromo-4-iodo-1,2-diaminobenzene |

| CAS Number | 2149591-36-4 | Rare/Custom synthesis catalog number |

| Molecular Formula | C₆H₆BrIN₂ | |

| Molecular Weight | 312.93 g/mol | Exact Mass: 311.876 g/mol |

| Appearance | Off-white to pale brown solid | Sensitive to light and air oxidation |

| Solubility | DMSO, DMF, MeOH (warm) | Poor solubility in water; store under inert gas |

| pKa (Calculated) | ~2.5 (NH₂ conjugate acid) | Weakly basic; forms stable salts with HCl |

| LogP | ~2.6 | Moderate lipophilicity |

Part 2: Synthetic Methodology

Synthesizing this compound requires careful control to prevent over-iodination or oxidation of the sensitive diamine moiety. The most robust route avoids direct iodination of the diamine. Instead, it employs a late-stage reduction strategy of a nitro-precursor.

Recommended Synthetic Pathway

The preferred protocol initiates with 4-bromo-2-nitroaniline, utilizing the directing power of the amine to install the iodine atom, followed by chemoselective reduction.

Step-by-Step Protocol:

-

Precursor Preparation (Iodination):

-

Dissolve 4-bromo-2-nitroaniline in glacial acetic acid.

-

Add Iodine Monochloride (ICl) (1.1 equiv) dropwise at ambient temperature. The amine group directs the iodine to the para position relative to itself (and ortho to the nitro group), yielding 4-bromo-5-iodo-2-nitroaniline .

-

Critical Control: Monitor via LCMS to ensure no di-iodination occurs.

-

-

Chemoselective Reduction (The Nitro-to-Amine Switch):

-

Reagents: Iron powder (Fe, 5 equiv) and Ammonium Chloride (NH₄Cl, 10 equiv).

-

Solvent: EtOH:H₂O (4:1).

-

Procedure: Heat the mixture to reflux (80°C) for 2 hours.

-

Why this method? Catalytic hydrogenation (Pd/C + H₂) is contraindicated here because it poses a high risk of hydrodehalogenation (cleaving the C–I or C–Br bonds). The Fe/NH₄Cl reduction is mild and preserves the halogen payload.

-

-

Isolation:

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate and extract with Ethyl Acetate.

-

Stabilization: Treat the crude free base with HCl in dioxane to precipitate the dihydrochloride salt . This salt is significantly more stable against oxidation than the free base.

-

Visualization: Synthetic Workflow

Figure 1: Synthetic pathway prioritizing halogen retention via chemical reduction.

Part 3: Reactivity & Orthogonal Functionalization

The primary value of 4-Bromo-5-iodobenzene-1,2-diamine lies in its ability to undergo sequential Pd-catalyzed cross-coupling .

The "Halogen Dance" Advantage

In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition correlates with bond strength: C–I < C–Br < C–Cl .

-

Reaction 1 (Site A): The C–I bond reacts first at lower temperatures or with standard ligands (e.g., PPh₃).

-

Reaction 2 (Site B): The C–Br bond remains intact during the first step and can be activated subsequently using specialized ligands (e.g., XPhos, Buchwald precatalysts) or higher temperatures.

Application: Benzimidazole Library Generation

Researchers typically cyclize the diamine first to form a 5-bromo-6-iodobenzimidazole core, then exploit the halogen difference to install different pharmacophores at the 5 and 6 positions.

Visualization: Orthogonal Coupling Logic

Figure 2: Sequential functionalization strategy leveraging C-I vs. C-Br reactivity differences.

Part 4: Safety & Handling Protocols

As a halogenated aromatic amine, this compound carries specific risks.

-

Acute Toxicity: Like most phenylenediamines, it is likely toxic if swallowed and may cause skin sensitization.

-

Oxidative Instability: Free base phenylenediamines oxidize rapidly in air to form dark quinone-imines.

-

Storage: Store at -20°C under Argon or Nitrogen.

-

Handling: Use immediately upon synthesis or convert to the HCl salt.

-

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. 4-Bromo-5-iodobenzene-1,2-diamine Product Page. Retrieved from

-

AChemBlock. 5-Bromo-4-iodo-1,2-diaminobenzene Properties and CAS. Retrieved from

-

BenchChem. Comparative Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling. Retrieved from

-

PubChem. 4,5-Dibromobenzene-1,2-diamine (Analogous Chemistry). National Library of Medicine. Retrieved from

Solubility of Brominated and Iodinated Benzene Diamines: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of halogen atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as lipophilicity, metabolic stability, and binding affinity. Among these, brominated and iodinated benzene diamines represent a class of compounds with significant potential, serving as versatile scaffolds in drug discovery and advanced materials science.[1][2] However, their utility is often hampered by a critical physicochemical challenge: poor aqueous solubility. This limitation can severely impede oral bioavailability, complicate formulation development, and ultimately hinder the transition of promising candidates from the laboratory to the clinic.[3][4][5]

This technical guide provides a comprehensive exploration of the factors governing the solubility of brominated and iodinated benzene diamines. Moving beyond a simple recitation of facts, we delve into the intricate interplay of intermolecular forces—from classical hydrogen bonds to the more nuanced halogen bonds—that dictates the dissolution process. We present a robust, self-validating experimental protocol for determining equilibrium solubility, grounded in regulatory best practices. This document is designed for the practicing scientist, offering both the theoretical foundation and the practical methodology required to navigate the complexities of this unique chemical space.

Chapter 1: The Molecular Architecture of Solubility

The solubility of a compound is the thermodynamic equilibrium between its solid (crystalline) state and its dissolved (solvated) state. For brominated and iodinated benzene diamines, this equilibrium is governed by a complex interplay of structural features, each contributing to the overall energetic landscape of dissolution.

The Benzene Diamine Core: Basicity and Hydrogen Bonding

The foundational phenylenediamine structure provides two primary amino groups, which are pivotal to its solubility characteristics.

-

Hydrogen Bonding: As both hydrogen bond donors (via N-H) and acceptors (via the nitrogen lone pair), the amino groups can interact favorably with protic solvents like water.[6][7] Lower aliphatic amines are often water-soluble for this reason, but as the size of the hydrophobic hydrocarbon part increases, solubility rapidly decreases.[8]

-

Basicity and pH-Dependent Solubility: The amino groups are basic and will be protonated in acidic conditions, forming ammonium salts. This ionization dramatically increases aqueous solubility.[9] Consequently, the solubility of benzene diamines is highly dependent on the pH of the medium.

-

Isomerism: The relative positions of the amino groups (ortho, meta, para) influence the molecule's dipole moment, its ability to pack into a stable crystal lattice, and its potential for intramolecular hydrogen bonding. These differences can lead to significant variations in solubility among isomers.

The Halogen Effect: Beyond Simple Lipophilicity

The introduction of bromine and iodine atoms adds layers of complexity. While it is true that halogenation increases molecular weight and lipophilicity, generally reducing aqueous solubility, their roles are far more nuanced.[10]

-

Halogen Bonding: Contrary to their perception as mere hydrophobic moieties, heavier halogens like bromine and iodine can act as Lewis acids.[11] This is due to an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "σ-hole" on the side of the halogen opposite the C-X bond. This σ-hole can engage in an attractive, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen, a nitrogen atom, or even water), an interaction termed a "halogen bond".[11][12]

-

Strength Hierarchy: The strength of the σ-hole and the resulting halogen bond increases with the polarizability of the halogen, following the order I > Br > Cl.[13] Therefore, iodinated compounds are more potent halogen bond donors than their brominated counterparts.

-

-

Crystal Lattice Energy: The size and polarizability of bromine and especially iodine atoms can lead to strong intermolecular interactions within the crystal lattice, including halogen-halogen and halogen-π interactions. This can result in a more stable, higher-melting-point solid that requires more energy to disrupt, thereby lowering solubility.[13]

The Interplay of Forces: A Cumulative Effect

The solubility of a brominated iodinated benzene diamine is not determined by any single factor but by the collective influence of all functional groups. The molecule must balance the hydrophilic character of its ionizable amino groups against the lipophilic nature of the halogenated benzene ring. The specific substitution pattern will dictate whether intramolecular hydrogen bonds preclude interactions with the solvent or if steric hindrance prevents optimal solvation.

The Critical Role of the Solvent

The properties of the solvent are as important as the properties of the solute. In drug development, understanding solubility in a range of aqueous and organic media is essential.

-

Polarity and Hydrogen Bonding: Polar protic solvents (e.g., water, ethanol) can solvate the amino groups through hydrogen bonding. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. The choice of solvent can dramatically alter the dominant intermolecular interactions.[12][14]

-

pH and Buffers: As discussed, pH is a critical variable. Solubility must be determined across a physiologically relevant pH range (typically 1.2 to 6.8) to predict behavior in the gastrointestinal tract.[15][16]

-

Co-solvents and Excipients: To overcome poor solubility, formulators often employ co-solvents (e.g., propylene glycol, ethanol) or solubilizing excipients like surfactants and cyclodextrins.[][18] These agents modify the bulk properties of the solvent to make it more favorable for the solute.

Chapter 2: A Validated Protocol for Equilibrium Solubility Measurement

To generate reliable and reproducible data, a standardized methodology is paramount. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[19][20][21] Its core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the resulting solution is truly saturated.

Experimental Objective

To determine the thermodynamic equilibrium solubility of a brominated iodinated benzene diamine in a specified solvent system at a controlled temperature.

Materials and Reagents

-

Compound: Test compound (e.g., 4-Bromo-2-iodo-1,3-phenylenediamine), solid, of known purity (>98%).

-

Solvents:

-

Purified Water (Type I, 18.2 MΩ·cm)

-

pH 1.2 Buffer (Simulated Gastric Fluid, without pepsin)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)

-

Other relevant organic or co-solvent systems as required.

-

-

Analytical Standards: Reference standard of the test compound for analytical quantification.

-

Apparatus:

-

Orbital shaking incubator or temperature-controlled shaker bath (e.g., 37 ± 1 °C for biorelevant studies).[15]

-

Analytical balance (readable to 0.01 mg).

-

Glass vials (e.g., 8 mL) with PTFE-lined screw caps.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low drug binding).

-

Validated HPLC-UV system or other suitable quantitative analytical instrument.

-

Step-by-Step Experimental Workflow

Step 1: Preparation 1.1. Accurately weigh an excess amount of the test compound into a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is typically 2-10 mg. 1.2. Add a precise volume of the pre-equilibrated solvent (e.g., 2.0 mL) to the vial. 1.3. Prepare at least three replicate vials for each solvent system being tested.

Step 2: Equilibration 2.1. Tightly cap the vials to prevent solvent evaporation. 2.2. Place the vials in the orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[15] 2.3. Allow the samples to shake for a defined period, typically 48-72 hours, to ensure equilibrium is reached.

Step 3: Sampling and Phase Separation (Self-Validating Step) 3.1. Time Point 1 (e.g., 24 hours): Briefly remove vials from the shaker. Allow the solid to settle for 30 minutes in a temperature-controlled block. 3.2. Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom. 3.3. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial or HPLC vial. This step is critical to separate the dissolved solute from any undissolved microparticles. Discard the first few drops of filtrate to saturate any binding sites on the filter. 3.4. Dilute the filtrate as necessary with the appropriate mobile phase for analysis. 3.5. Time Point 2 (e.g., 48 hours): Return the original vials to the shaker and continue equilibration. Repeat steps 3.1-3.4 at the next time point.

Step 4: Quantification 4.1. Analyze the concentration of the diluted filtrates using a validated HPLC-UV method against a standard calibration curve prepared from the reference standard. 4.2. At the end of the experiment, measure the final pH of the aqueous samples to ensure it has not shifted significantly.[15]

Step 5: Data Analysis 5.1. Calculate the solubility (in mg/mL or µg/mL) for each replicate at each time point. 5.2. Confirming Equilibrium: The system is considered at equilibrium if the solubility values at 24 hours and 48 hours are statistically equivalent (e.g., within ±5-10%). If the concentration increases between time points, equilibrium has not been reached. 5.3. Visual Confirmation: There must be a visible excess of solid compound remaining in the vials at the end of the experiment.

Chapter 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparison and decision-making. Solubility data should always be presented in a structured tabular format, specifying the compound, solvent conditions, temperature, and the resulting mean solubility with standard deviation.

Illustrative Solubility Data Table

The following table presents hypothetical, yet chemically plausible, solubility data for a set of isomeric brominated iodinated benzene diamines. This serves as a template for reporting experimental findings.

| Compound ID | Structure (Isomer) | Solvent System | Temperature (°C) | Mean Solubility (µg/mL) ± SD |

| Cmpd-1 | 4-Bromo-5-iodo-1,2-phenylenediamine | pH 1.2 Buffer | 37 | 150.5 ± 8.2 |

| pH 6.8 Buffer | 37 | 2.1 ± 0.3 | ||

| Water | 25 | 3.5 ± 0.5 | ||

| Ethanol | 25 | 1250 ± 95 | ||

| Cmpd-2 | 3-Bromo-5-iodo-1,2-phenylenediamine | pH 1.2 Buffer | 37 | 185.2 ± 10.1 |

| pH 6.8 Buffer | 37 | 4.8 ± 0.6 | ||

| Cmpd-3 | 4-Bromo-6-iodo-1,3-phenylenediamine | pH 1.2 Buffer | 37 | 210.8 ± 15.5 |

| pH 6.8 Buffer | 37 | 1.5 ± 0.2 |

Interpreting the Data: A Case Study

-

pH Effect: As expected, all compounds show dramatically higher solubility in the acidic pH 1.2 buffer compared to the near-neutral pH 6.8 buffer. This is a direct result of the protonation of the basic amino groups, forming a much more polar and soluble salt form.

-

Isomeric Differences: Comparing Cmpd-1 and Cmpd-2 (both ortho-diamines), the shift of the bromine atom from position 4 to 3 results in a slight increase in aqueous solubility at pH 6.8. This could be due to subtle changes in crystal packing or a reduction in steric hindrance around the amino groups, allowing for better solvation.

-

Core Structure: Cmpd-3, a meta-diamine, exhibits the lowest solubility at pH 6.8. This is likely due to a more efficient crystal packing arrangement enabled by the 1,3-amino substitution pattern, leading to higher lattice energy compared to the ortho-isomers.

-

Solvent Polarity: The vast difference in solubility for Cmpd-1 between water and ethanol highlights the compound's lipophilic character. The organic nature of ethanol is much more capable of solvating the halogenated aromatic ring.

Chapter 4: Context in Drug Development

The Biopharmaceutics Classification System (BCS)

The solubility data generated is a critical input for the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies like the FDA.[22] A drug is considered "highly soluble" if its highest therapeutic dose can be dissolved in 250 mL or less of aqueous media over the pH range of 1.0 to 6.8.[23][24] Based on the illustrative data, the compounds in our table would likely be classified as "low solubility" (Class 2 or 4), as their solubility at neutral pH is very poor.[5] This classification signals to developers that bioavailability is likely to be dissolution-rate limited and that solubility enhancement strategies will be necessary.

Pathways to Enhanced Solubility

For compounds exhibiting low solubility, several advanced formulation strategies can be employed:[3]

-

Amorphous Solid Dispersions (ASDs): Dispersing the API in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher-energy, more soluble form.[3]

-

Lipid-Based Formulations: Encapsulating the API in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[3][4]

-

Particle Size Reduction: Nanonization or micronization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]

-

Co-crystals: Forming a multi-component crystal with a benign co-former can disrupt the API's crystal lattice and improve its physicochemical properties.[3]

Conclusion

The solubility of brominated and iodinated benzene diamines is a multifaceted property dictated by a delicate balance of hydrogen bonding, halogen bonding, lipophilicity, and crystal packing forces. A thorough understanding of these underlying principles, combined with rigorous and standardized experimental evaluation via the shake-flask method, is essential for any research or development program involving this chemical class. Accurate solubility characterization is the first and most critical step in overcoming the formulation challenges posed by these potentially valuable molecules, paving the way for their successful application in medicine and materials science.

References

- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.

- <1236> Solubility Measurements. USP-NF.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

- Improving API Solubility. MilliporeSigma.

- Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Ascendia Pharmaceutical Solutions.

- USP <1236>: Solubility Measurements Chapter. Biorelevant.com.

- Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals.

- Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA.

- Physical Properties of Amines Explained with Examples. Vedantu.

- SOLUBILITY AND DISSOLUTION FOR DRUG.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Principles of Drug Action 1, Spring 2005, Amines.

- 23.1: Properties of amines. Chemistry LibreTexts.

- 9.5 Physical Properties. NCERT 12 Chemistry.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances.

- Hydrogen bonding vs. halogen bonding: the solvent decides. RSC Publishing.

- Application Notes and Protocols: 4-Bromo-2,6-diiodoaniline in Materials Science. Benchchem.

- Halogen Bonding in Solution. Request PDF - ResearchGate.

- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.

- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.

- Organic Bromine and Iodine Compounds. Request PDF - ResearchGate.

- Guidance for Industry.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. agnopharma.com [agnopharma.com]

- 6. Physical Properties of Amines Explained with Examples [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01801K [pubs.rsc.org]

- 13. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. dissolutiontech.com [dissolutiontech.com]

- 18. biorelevant.com [biorelevant.com]

- 19. researchgate.net [researchgate.net]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. gmp-compliance.org [gmp-compliance.org]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

Methodological & Application

Application Note: Sequential Sonogashira Coupling – Exploiting Iodine/Bromine Selectivity

Abstract & Core Principle

This guide details the protocol for sequential, one-pot Sonogashira cross-coupling of dihaloarenes containing both iodine and bromine substituents. The method exploits the significant kinetic difference in oxidative addition rates between aryl iodides (

By controlling temperature and catalyst activity, researchers can selectively functionalize the iodine position at ambient temperature (

Mechanistic Basis of Selectivity

The Sonogashira catalytic cycle begins with the Oxidative Addition (OA) of the aryl halide to the active Pd(0) species. This step is the kinetic discriminator in sequential coupling.

Bond Dissociation Energy (BDE) & Kinetics

The selectivity is governed by the bond strength of the carbon-halogen bond. The approximate BDEs are:

-

C–I: ~65 kcal/mol (Weakest, fastest OA)

-

C–Br: ~81 kcal/mol (Stronger, slower OA)

-

C–Cl: ~96 kcal/mol (Strongest, requires specialized ligands)

Under standard catalytic conditions using triphenylphosphine (

Catalyst Selection Strategy

Critical Insight: To maintain high selectivity, avoid "hyper-active" catalysts (e.g., Pd-NHC complexes or bulky biarylphosphines like Buchwald ligands) in the first step. These catalysts lower the activation energy for OA so significantly that they may indiscriminately activate both C-I and C-Br bonds even at lower temperatures.

-

Recommended:

or

Selectivity Pathway Diagram

The following flowchart illustrates the kinetic bifurcation utilized in this protocol.

Figure 1: Kinetic bifurcation strategy for sequential functionalization of bromo-iodo-arenes.

Experimental Protocol: One-Pot Sequential Coupling

Objective: Synthesize 1-(phenylethynyl)-4-(trimethylsilylethynyl)benzene from 1-bromo-4-iodobenzene.

Materials & Reagents

| Reagent | Equiv. | Role |

| 1-Bromo-4-iodobenzene | 1.0 | Substrate |

| Alkyne A (e.g., Phenylacetylene) | 1.05 | 1st Coupling Partner |

| Alkyne B (e.g., TMS-acetylene) | 1.2 - 1.5 | 2nd Coupling Partner |

| 0.02 - 0.05 | Catalyst (Pre-catalyst) | |

| CuI | 0.01 - 0.02 | Co-catalyst |

| Triethylamine ( | Excess | Base/Solvent |

| THF or DMF | Solvent | Co-solvent (optional) |

Step-by-Step Methodology

Phase 1: Selective C-I Coupling (Room Temperature)[1]

-

Setup: Flame-dry a Schlenk flask or 2-neck round bottom flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x) to ensure an oxygen-free environment. Note: Oxygen causes Glaser homocoupling of the alkyne.

-

Loading: Under Argon flow, add 1-bromo-4-iodobenzene (1.0 equiv),

(2 mol%), and CuI (1 mol%). -

Solvation: Add degassed THF/Et3N (1:1 ratio).

-

Addition A: Add Alkyne A (1.05 equiv) dropwise via syringe.

-

Expert Tip: Do not add large excess of Alkyne A. Any unreacted Alkyne A will compete in Phase 2, leading to scrambled products.

-

-

Reaction: Stir at 23°C (Room Temp) for 2–4 hours.

-

Validation: Monitor by TLC or GC-MS.

-

Success Criteria: Complete disappearance of starting material; appearance of mono-coupled bromide intermediate. No double-coupling observed.

-

Phase 2: C-Br Coupling (Thermal Activation)

-

Addition B: Once Phase 1 is complete, add Alkyne B (1.2–1.5 equiv) directly to the same reaction vessel.

-

Optional: If the reaction has stalled or turned black (catalyst death), a fresh portion of Pd/Cu (1 mol%) can be added here, though usually not required.

-

-

Thermal Shift: Heat the reaction mixture to 60–80°C .

-

Reaction: Stir for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate and purify via silica gel column chromatography.

Troubleshooting & Optimization

The following table addresses common failure modes in sequential coupling.

| Issue | Probable Cause | Corrective Action |

| Scrambled Products | Loss of Selectivity | Lower Temp: Ensure Phase 1 is strictly |

| Homocoupling (Glaser) | Oxygen contamination | Degassing: Sparge solvents with Argon for 15 mins. Use rigorous Schlenk technique. |

| Incomplete Phase 1 | Deactivated Catalyst | Iodine Inhibition: Aryl iodides can sometimes poison Pd via dimer formation. Increase solvent polarity (use DMF) or slight temp increase (to 30°C). |

| Stalled Phase 2 | Catalyst Decomposition | Re-charge: Add 1-2 mol% fresh Pd catalyst along with Alkyne B. |

Visualizing the Catalytic Cycle

Understanding the specific point of differentiation helps in troubleshooting.

Figure 2: The Palladium catalytic cycle highlighting the temperature-dependent oxidative addition step.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Kutsumura, N., Niwa, K., & Saito, T. (2010).[3] Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling.[3][4][5] Organic Letters, 12(15), 3316-3319. Link

-

Nagy, E., et al. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics. Chemistry – A European Journal, 18(18). (Demonstrates rate order I > Br). Link

Sources

Application Note: Preparation and Functionalization of Quinoxaline Derivatives using 4-Bromo-5-iodo-1,2-diamine

Executive Summary

This application note details the protocol for synthesizing 6-bromo-7-iodoquinoxaline derivatives using 4-bromo-5-iodo-1,2-diamine (also known as 4-bromo-5-iodobenzene-1,2-diamine) as the core scaffold. This specific dihalo-quinoxaline motif is of high strategic value in medicinal chemistry due to the orthogonal reactivity of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds.[1]

The guide provides a robust method for the condensation of the diamine with 1,2-dicarbonyls to form the quinoxaline core, followed by a validated strategy for sequential, regioselective palladium-catalyzed cross-coupling. This enables the rapid generation of non-symmetrical, multi-functionalized libraries for drug discovery.

Introduction & Strategic Value

The quinoxaline ring system is a privileged structure in pharmacologically active compounds, including antitumor agents, kinase inhibitors, and antibiotics. The utilization of 4-bromo-5-iodo-1,2-diamine allows for the direct synthesis of 6-bromo-7-iodoquinoxaline .

The "Orthogonal Halogen" Advantage

The primary value of this scaffold lies in the bond dissociation energy differences between C–I (~53 kcal/mol) and C–Br (~68 kcal/mol).

-

Site A (C-7 Iodo): Reacts under mild conditions (Room Temperature, weak base).

-

Site B (C-6 Bromo): Remains inert during the first coupling; reacts under forcing conditions (High Temperature, strong base/ligand).

This distinct reactivity profile allows researchers to sequentially introduce two different aryl or heteroaryl groups without the need for protecting groups.

Pre-Protocol Considerations

Safety & Handling

-

4-Bromo-5-iodo-1,2-diamine: Light-sensitive. Store in amber vials under argon. Oxidizes slowly in air to form dark impurities.

-

Glyoxal (40% aq.): Often contains acidic impurities. Ensure pH is near neutral or slightly acidic (pH 4-5) to prevent polymerization before reaction.

-

Solvent Choice: Ethanol (EtOH) is the standard green solvent. Acetic acid (AcOH) can be used for sluggish reactions but complicates workup.

Starting Material Verification

If 4-bromo-5-iodo-1,2-diamine is not commercially available in your region, it is typically prepared via the iodination of 4-bromo-2-nitroaniline using ICl/AcOH, followed by Fe/AcOH or SnCl₂ reduction. Ensure the starting material purity is >95% by HPLC to avoid regioisomeric impurities in the final product.

Protocol 1: Condensation with 1,2-Dicarbonyls (Ring Closure)

This protocol describes the synthesis of the parent heterocycle, 6-bromo-7-iodoquinoxaline .

Reaction Scheme

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount | Notes |

| 4-Bromo-5-iodo-1,2-diamine | 312.93 | 1.0 | 1.00 g (3.2 mmol) | Limiting Reagent |

| Glyoxal (40% w/w aq.) | 58.04 | 1.2 | ~0.55 mL | Excess ensures completion |

| Ethanol (Absolute) | - | - | 15 mL | Solvent (5-10 mL/mmol) |

| Sodium Bisulfite (aq) | - | - | 10 mL | For workup (optional) |

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-5-iodo-1,2-diamine (1.00 g) in absolute ethanol (15 mL). The solution should be clear to slightly orange.

-

Addition: Add Glyoxal solution (0.55 mL, 40% aq.) dropwise over 2 minutes at room temperature.

-

Note: A slight exotherm may be observed.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 to 3 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The polar diamine spot should disappear, and a less polar fluorescent spot (Quinoxaline) should appear.

-

-

Crystallization (Workup):

-

Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

Cool further in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

-

Observation: The product typically crystallizes as light brown/tan needles.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted glyoxal.

-

Drying: Dry the solid under vacuum at 45°C for 4 hours.

-

Typical Yield: 85–92%.

-

Characterization: ^1H NMR (CDCl₃) typically shows two singlets for the aromatic protons (H-5 and H-8) and two doublets for the pyrazine ring protons (H-2 and H-3).

-

Variation: Synthesis of 2,3-Diphenyl Derivative

To synthesize 6-bromo-7-iodo-2,3-diphenylquinoxaline , substitute Glyoxal with Benzil (1.0 equiv) .

-

Modification: The reaction may require catalytic Acetic Acid (5 drops) or refluxing in pure Acetic Acid for 4 hours due to the steric bulk of benzil.

Protocol 2: Sequential Regioselective Functionalization

This section details the application of the scaffold for library generation.

The Logic of Selectivity

The oxidative addition of Pd(0) to the C–I bond is kinetically faster than to the C–Br bond. By controlling temperature and catalyst activity, we can selectively couple at C-7.[1]

Workflow Diagram (DOT)

Caption: Workflow for the synthesis and sequential functionalization of the quinoxaline scaffold.

Step 1: Selective Suzuki Coupling at C-7 (Iodo)

Objective: Install Group R¹ at position 7 without affecting the Bromine at position 6.

-

Reagents:

-

Substrate: 6-Bromo-7-iodoquinoxaline (1.0 equiv)

-

Boronic Acid: R¹-B(OH)₂ (1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for mild activity.

-

Base: Na₂CO₃ (2.0 equiv, 2M aq.)

-

Solvent: DME/Water or Toluene/EtOH/Water (4:1:1).

-

-

Conditions: Stir at Room Temperature or mild heat (40°C) under Argon for 4-12 hours.

-

Control: Monitor by HPLC. Stop reaction immediately upon consumption of starting material to prevent "over-coupling" at the bromo position.

Step 2: Suzuki Coupling at C-6 (Bromo)

Objective: Install Group R² at position 6.

-

Reagents:

-

Substrate: 7-Aryl-6-bromoquinoxaline (from Step 1)

-

Boronic Acid: R²-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (5 mol%) — Chosen for high activity.

-

Base: K₃PO₄ or Cs₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane or DMF.

-

-

Conditions: Heat to 90–100°C for 12-24 hours.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Ring Closure | Incomplete condensation due to water content or pH. | Use dry ethanol; add molecular sieves. Ensure Glyoxal is not polymerized (check pH). |

| Mixture of Products in Step 1 | Temperature too high; Catalyst too active. | Lower temp to 20°C. Switch to Pd(PPh₃)₄ if using a hotter catalyst. Reduce boronic acid to 1.0 equiv. |

| Incomplete Reaction in Step 2 | Steric hindrance or deactivated C-Br bond. | Switch to "Buchwald-type" ligands (SPhos, XPhos). Increase temp to 110°C. Use microwave irradiation. |

| Regioisomer Formation | Use of unsymmetrical dicarbonyls (e.g., methylglyoxal). | If using unsymmetrical dicarbonyls, isomers are expected. Separate via column chromatography.[2][3] |

References

-

General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications 41.14 (2011).

-

Selective Cross-Coupling (Halogen Hierarchy): Handy, S. T., & Zhang, Y. "The selective cross-coupling of polyhaloheterocycles." Chemical Society Reviews 35 (2006).

-

Experimental Conditions for Halogenated Quinoxalines: Sessler, J. L., et al. "Synthesis and study of 2,3-dipyrrol-2-ylquinoxalines." Journal of Organic Chemistry (Relevant protocols for diamine condensation).

-

Palladium Catalyst Selection: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society 127.13 (2005).

Sources

Troubleshooting & Optimization

preventing catalyst poisoning in diamine cross-coupling

Ticket System: Active Troubleshooting & Methodologies

Status: ONLINE Operator: Senior Application Scientist Topic: Preventing Catalyst Poisoning in Diamine Cross-Coupling Ticket ID: CRU-2024-DIA-01

Introduction: The "Chelation Trap"

Welcome to the Catalysis Rescue Unit. If you are here, your Buchwald-Hartwig or Ullmann-type coupling involving diamines (or amino-pyridines) has likely stalled.

The Core Problem: Diamines are not just substrates; they are potent ligands. In the presence of Palladium (Pd), a substrate containing two nitrogen donors (e.g., ethylenediamine derivatives, 2-aminopyridines) benefits from the chelate effect . They bind the metal center with higher affinity than your monodentate phosphine ligands, forming stable, catalytically inactive 5- or 6-membered metallacycles. This effectively "poisons" the catalyst by sequestering it off-cycle.

This guide provides the diagnostic tools and engineering solutions to break this chelation trap.

Module 1: Diagnosis – Is My Catalyst Dead or Dormant?

Before changing ligands, you must confirm the mode of failure. A stalled reaction usually indicates one of two states: Aggregation (formation of Pd black) or Ligation (formation of stable off-cycle species).

Diagnostic Workflow: The Mercury Drop Test (with Caveats)

Classically, the mercury drop test distinguishes between homogeneous catalysis (molecular Pd) and heterogeneous catalysis (Pd nanoparticles/aggregates).

The Protocol:

-

Run your standard reaction until ~20% conversion (or until the stall point).

-

Remove an aliquot for GC/HPLC analysis (Timepoint A).

-

Add a drop of elemental mercury (~300 equiv. relative to Pd) to the reaction vessel.[1][2][3][4][5][6]

-

Stir vigorously for 15 minutes.

-

Remove an aliquot for analysis (Timepoint B).

-

Continue heating for 1 hour.

-

Remove aliquot (Timepoint C).

Interpretation:

-

Reaction Stops (B=C): Traditionally implies the catalyst was heterogeneous (nanoparticles). Mercury amalgamates with the particles, killing activity.

-

Reaction Continues (C > B): Traditionally implies the catalyst is homogeneous .

CRITICAL WARNING (Scientific Integrity): Recent studies (Gorunova et al., 2023) indicate that mercury can also react with certain homogeneous Pd(0) and Pd(II) species, leading to false positives. Therefore, do not rely on this test alone. Use it in conjunction with visual inspection (precipitation of Pd black) and kinetic profiling.

Visualization: The Poisoning Pathway

The following diagram illustrates how diamines divert the active catalyst into a "dead" chelated state.

Caption: The "Off-Cycle" Trap: Diamine substrates outcompete designed ligands, forming stable chelates that prevent oxidative addition or reductive elimination.

Module 2: The Solution – Engineering Resistance

To prevent poisoning, you must use a catalyst system that is sterically bulky enough to prevent the diamine from binding bidentately, or one that activates faster than the poison can act.

Strategy A: The "Throw-Away" Ligand Approach (Pd-PEPPSI)

For substrates like 2-aminopyridines , the Organ group's Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are superior.

-

Why it works: The NHC (N-Heterocyclic Carbene) ligand is extremely bulky and electron-rich. The "throw-away" 3-chloropyridine ligand stabilizes the precatalyst but dissociates easily to open a coordination site. The bulk of the NHC (e.g., IPent, IPr) physically blocks the diamine from forming a bis-coordinated chelate.

-

Recommendation: Use Pd-PEPPSI-IPentCl .[7][8] The pentyl chains provide a "steric umbrella" that forces the diamine to bind in a monodentate fashion, allowing the cycle to proceed.

Strategy B: Rapid Activation (Buchwald G3/G4)

Standard Pd(II) sources (like Pd(OAc)₂) require reduction to Pd(0) by the amine or phosphine. Diamines often inhibit this reduction step.

-

Why it works: Buchwald G3 and G4 palladacycles are pre-formed Pd(II) species that generate Pd(0) simply by deprotonation with base. They do not require the amine substrate to reduce the metal.

-

Recommendation: Use BrettPhos Pd G4 or RuPhos Pd G4 . These generate the active species immediately upon heating, establishing the catalytic cycle before the substrate can sequester the metal.

Data Summary: Ligand Selection Matrix

| Substrate Class | Primary Challenge | Recommended Ligand/Catalyst | Mechanism of Action |

| Primary Alkyl Diamines | Strong chelation (5-membered ring) | BrettPhos or tBuBrettPhos | Extreme steric bulk prevents bidentate binding. |

| 2-Aminopyridines | N-N Chelation to Pd | Pd-PEPPSI-IPent | NHC ligand sterics destabilize the chelate; facilitates reductive elimination. |

| Secondary Diamines | Steric hindrance + Chelation | RuPhos | Specialized for secondary amines; resists inhibition. |

| Anilines with ortho-heteroatoms | Weak chelation | XPhos | High turnover frequency outcompetes chelation. |

Module 3: Operational Protocols

Protocol 1: The "Reverse Addition" Technique

If you suspect the substrate is poisoning the catalyst during the initial mixing phase (induction period), alter the order of addition.

-

Charge Vessel: Add Aryl Halide, Base (e.g., NaOtBu or Cs₂CO₃), and Catalyst (Precatalyst G4).

-

Solvent: Add anhydrous solvent (Dioxane or Toluene).

-

Activate: Stir at reaction temperature (e.g., 80°C) for 5 minutes. This establishes the active L-Pd(0)-Ar(OxAdd) species.

-

Slow Addition: Add the Diamine substrate (dissolved in solvent) slowly via syringe pump over 1 hour.

-

Logic: This keeps the concentration of the "poison" low relative to the active catalyst, statistically favoring the productive catalytic cycle over the formation of inactive bis-amine complexes.

-

Protocol 2: Scavenging with Additives

In cases where the diamine binds Pd(II) irreversibly:

-

Add 10-20 mol% of a "Dummy" Ligand: Adding excess monodentate phosphine (like PPh₃) is usually bad, BUT adding a hemi-labile ligand can sometimes displace the diamine.

-

Better Approach: Use Lewis Acid additives (e.g., MgCl₂ or ZnCl₂).

-

Logic: The Lewis acid binds to the diamine (the hard nitrogen donors), masking it from the soft Palladium center.

-

FAQ: Common User Issues

Q: My reaction turns black immediately upon adding the amine. Why? A: This is "Pd Black" precipitation. Your amine likely displaced the phosphine ligand from the Pd(II) precursor, creating an unstable complex that reduced uncontrollably to naked Pd(0) atoms, which then aggregated.

-

Fix: Switch to a G4 Palladacycle . The ligand is pre-complexed and the activation pathway is controlled by the base, not the amine.

Q: Can I use Pd(dppf)Cl₂ for diamines? A: Generally, No . Bidentate phosphines like dppf occupy two sites. If a diamine tries to bind, it competes for the remaining sites or displaces the dppf. Monodentate bulky biaryl phosphines (Buchwald type) or NHCs are strictly superior here because they occupy only one site, leaving the other open for the reaction while blocking chelation sterically.

References

-

Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal.

-

Buchwald, S. L., et al. (2014). "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Review.

-

Gorunova, O. N., et al. (2023). "The Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II)ArX Intermediates." Organometallics.

-

Hoi, K. H., Coggan, J. A., & Organ, M. G. (2013).[9] "Pd-PEPPSI-IPent(Cl): an effective catalyst for the preparation of triarylamines."[9] Chemistry – A European Journal.

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 8. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pd-PEPPSI-IPent(Cl): an effective catalyst for the preparation of triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Oxidative Degradation of Benzene-1,2-diamines

Welcome to the technical support center for handling and utilizing benzene-1,2-diamines (ortho-phenylenediamines, OPD). This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but sensitive class of compounds. Here, you will find in-depth answers to common questions, troubleshooting strategies for experimental challenges, and validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of benzene-1,2-diamine stability and degradation.

Q1: Why is my benzene-1,2-diamine solution/solid turning brown?

A1: Pure benzene-1,2-diamine is a colorless to faintly yellow crystalline solid.[1][2] A color change to yellow, orange-brown, or even dark red/black is a clear visual indicator of oxidative degradation.[1][3] This occurs because the two electron-donating amino groups on the benzene ring increase the molecule's electron density, making it highly susceptible to oxidation by atmospheric oxygen, light, and trace metal ions.[1][4]

The primary colored product formed is 2,3-diaminophenazine (DAP), which is intensely colored and fluorescent.[1][5][6] In some cases, further oxidation can lead to the formation of various polymerized molecules (polyOPDs).[1][7]

Q2: What are the main factors that accelerate the oxidation of benzene-1,2-diamines?

A2: Several factors can significantly accelerate the degradation of OPD:

-

Atmospheric Oxygen: This is the most common oxidant. Storing and handling OPD in the presence of air will lead to progressive degradation.[1][3]

-

Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[1][4] This is why OPD is typically supplied in amber or opaque containers.

-

Metal Ions: Transition metal ions, such as Cu²⁺ and Ag⁺, can act as catalysts, dramatically speeding up the oxidation process.[5][8][9] It is crucial to use high-purity solvents and avoid metal spatulas or containers where possible.

-

Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][7]

-

pH: The stability of OPD is pH-dependent. Strongly acidic or alkaline conditions can influence the rate and pathway of degradation. For instance, the structure of poly(o-phenylenediamine) is highly dependent on the pH of the polymerization medium.[10][11]

Q3: What is the primary oxidation pathway for benzene-1,2-diamine?

A3: The oxidation of o-phenylenediamine is a complex process. The most well-characterized pathway involves the oxidative coupling of two OPD molecules to form 2,3-diaminophenazine (DAP). This process is often catalyzed by oxidants like hydrogen peroxide or metal ions.[6][8] However, recent studies have shown that under certain conditions, particularly with nanoparticle catalysts or during electrochemical oxidation, the reaction can also produce a mixture of polymerized molecules (polyOPDs).[1][7] These polymers may have different optical properties than DAP, which can interfere with analytical assays that rely on the colorimetric signal of DAP.[7]

Below is a simplified diagram illustrating the primary degradation pathways.

Caption: Simplified pathway of OPD oxidation to DAP and polymers.

Q4: How should I properly store solid benzene-1,2-diamine and its solutions?

A4: Proper storage is the first line of defense against degradation.

-

Solid OPD: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen).[4][12] Store in a cool (2-8°C), dark, and dry place.[1][13]

-

OPD Solutions: Solutions are generally less stable than the solid form and should be prepared fresh whenever possible.[13] If a solution must be stored, it should be thoroughly degassed with an inert gas and kept in a sealed, dark container at refrigerated temperatures.

Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction mixture turned dark immediately upon adding OPD.

-

Likely Cause: This indicates rapid, widespread oxidation at the very start of your reaction. The most common culprits are oxygen in your solvent or headspace, or contamination from oxidizing agents or metal ions.[1]

-

Immediate Action: Purge the reaction vessel immediately with a stream of inert gas (argon or nitrogen) to halt further oxidation.

-

Troubleshooting Steps:

-

Solvent Purity: Ensure your solvents are freshly distilled or have been properly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Dissolved oxygen is a primary oxidant.[1]

-

Inert Atmosphere: Before adding OPD, thoroughly purge the reaction vessel and headspace with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Quality: Check your other reagents for potential oxidizing impurities.

-

-

Can the reaction be salvaged? This depends on the sensitivity of your subsequent steps. The colored impurities (DAP and polymers) can be difficult to remove. For many applications, it is more efficient to restart the reaction under stricter anaerobic conditions.[1]

Problem 2: My purified OPD product darkens during workup or concentration.

-

Likely Cause: Even after a successful reaction, the workup and purification stages (e.g., filtration, solvent evaporation) can re-introduce oxygen, leading to degradation of the purified product.

-

Troubleshooting Steps:

-

Use a Reducing Agent: Add a small amount of a mild reducing agent like sodium hydrosulfite (also known as sodium dithionite) to the solution before concentration.[1][14] This will help to keep the OPD in its reduced, colorless state.

-

Maintain Inert Conditions: Perform filtration and concentration under a blanket of nitrogen or argon. Use a rotary evaporator equipped with a gas inlet on the vacuum adapter.

-

Minimize Heat: Use the lowest possible temperature for solvent evaporation to slow the rate of oxidation.[1]

-

Problem 3: I am observing inconsistent results in my OPD-based colorimetric/fluorescent assay.

-

Likely Cause: Inconsistent results are often due to variable levels of pre-oxidized OPD in your stock solution or uncontrolled oxidation during the assay itself. The formation of polyOPDs in addition to DAP can also lead to non-monotonic changes in absorbance.[7]

-

Troubleshooting Steps:

-

Fresh Solutions: Always prepare OPD substrate solutions immediately before use from high-purity solid.[13]

-

Control pH: The oxidation of OPD is pH-sensitive.[6][15] Ensure your buffer system is robust and consistent across all experiments. The optimal pH can vary depending on the catalyst used. For instance, MnFe₂O₄ nanoparticles show the highest peroxidase-like activity at pH 7.0.[6]

-

Use Chelating Agents: If you suspect metal ion contamination in your buffer or samples, consider adding a small amount of a chelating agent like EDTA. This was shown to improve the stability of phenylenediamine extracts in an OSHA analytical method.[16]

-